Cas no 52787-14-1 (4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester)

4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester structure
52787-14-1 structure
商品名:4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester
CAS番号:52787-14-1
MF:C11H12O4
メガワット:208.2106
MDL:MFCD07779210
CID:365979
PubChem ID:354335306

4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

    • Methyl 4-(2-methoxy-2-oxoethyl)benzoate
    • Methyl 4-methoxycarbonylphenylacetate
    • Dimethyl Homoterephthalate
    • 4-METHOXYCARBONYLMETHYL- BENZOIC ACID METHYL ESTER
    • Benzeneacetic acid, 4-(methoxycarbonyl)-, methyl ester
    • Homoterephthalic Acid Dimethyl Ester
    • 4-Methoxycarbonylphenylacetic Acid Methyl Ester
    • 4-(2-Methoxy-2-oxoethyl)benzoic Acid Methyl Ester
    • 4-METHOXYCARBONYLMETHYL-BENZOIC ACID METHYL ESTER
    • 4-(Methoxycarbonyl)benzeneacetic acid methyl ester
    • 4-Methoxycarbonylmethylbenzoic acid methyl ester
    • KSC498A9D
    • QAQYBHOZQQRJBA-UHFFFAOYSA-N
    • Dimethyl p-(carboxymethyl)benzoate
    • BCP27355
    • Methyl 4-Methoxycarbonyl
    • 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester
    • MDL: MFCD07779210
    • インチ: 1S/C11H12O4/c1-14-10(12)7-8-3-5-9(6-4-8)11(13)15-2/h3-6H,7H2,1-2H3
    • InChIKey: QAQYBHOZQQRJBA-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C(C([H])([H])C1C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=1[H])=O

計算された属性

  • せいみつぶんしりょう: 208.07400
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 229
  • トポロジー分子極性表面積: 52.6
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.155
  • ふってん: 122°C/0.6mmHg(lit.)
  • フラッシュポイント: 145.419°C
  • 屈折率: 1.513
  • PSA: 52.60000
  • LogP: 1.18870

4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester セキュリティ情報

4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050234-5g
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
52787-14-1 98%
5g
¥64.00 2024-05-10
abcr
AB444242-100 g
Methyl 4-(2-methoxy-2-oxoethyl)benzoate, 95%; .
52787-14-1 95%
100g
€378.30 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M95250-5g
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
52787-14-1 98%
5g
¥116.0 2022-04-27
TRC
M329863-1g
4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester
52787-14-1
1g
$ 70.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M95250-1g
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
52787-14-1 98%
1g
¥44.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M95250-25g
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
52787-14-1 98%
25g
¥436.0 2022-04-27
ChemScence
CS-M1409-25g
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
52787-14-1 99.65%
25g
$59.0 2022-04-27
TRC
M329863-500mg
4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester
52787-14-1
500mg
$ 69.00 2023-09-07
eNovation Chemicals LLC
Y1043934-100g
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
52787-14-1 98%
100g
$135 2024-06-07
Alichem
A019098113-100g
Methyl 4-(2-methoxy-2-oxoethyl)benzoate
52787-14-1 98%
100g
$468.18 2023-09-01

4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Thionyl chloride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
A simple method for the preparation of monomethyl esters of dicarboxylic acids by selective esterification of the nonconjugated carboxyl group in the presence of an aromatic or conjugated carboxyl group
Ram, Ram N.; et al, Journal of Chemical Research, 2000, (6), 282-283

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Methanol ,  Phosphorus pentoxide ,  Sodium sulfate ,  Copper sulfate
リファレンス
Use of phosphorus pentoxide. Preparation of half-esters through selective esterification
Banerjee, Amalendu; et al, Journal of the Indian Chemical Society, 1987, 64(1), 34-7

4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester Raw materials

4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester Preparation Products

4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester 関連文献

4-Methoxycarbonylmethyl-benzoic Acid Methyl Esterに関する追加情報

Introduction to 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester (CAS No. 52787-14-1)

4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester, identified by the Chemical Abstracts Service registry number 52787-14-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of ester derivatives and exhibits a unique structural framework that makes it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester consists of a benzoic acid core substituted with a methoxycarbonyl group and a methyl ester at the α-position. This configuration imparts distinct reactivity and functional properties, making it a versatile building block for the synthesis of more complex molecules. The presence of both electron-withdrawing and electron-donating groups in its structure allows for diverse chemical transformations, which are exploited in various synthetic pathways.

In recent years, the interest in 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester has been fueled by its potential applications in medicinal chemistry. Researchers have been exploring its utility as a precursor in the synthesis of bioactive compounds, particularly those targeting neurological and inflammatory disorders. The compound's ability to undergo selective modifications, such as hydrolysis or reduction, makes it an attractive candidate for constructing novel pharmacophores.

One of the most compelling aspects of 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester is its role in the development of enzyme inhibitors. The methoxycarbonyl group serves as a handle for further functionalization, enabling the creation of molecules that can interact with specific enzymatic targets. For instance, studies have demonstrated its use in designing inhibitors for cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation. By modifying the substituents on the benzoic acid ring, researchers can fine-tune the binding affinity and selectivity of these inhibitors.

The pharmaceutical industry has also shown interest in 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester due to its potential as a chiral auxiliary. Chiral compounds are crucial in drug development because they often exist as enantiomers, which can have vastly different biological activities. The compound's structural features allow it to be incorporated into chiral synthesis pathways, enabling the production of enantiomerically pure drugs with enhanced therapeutic efficacy.

Moreover, 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester has found applications in materials science, particularly in the synthesis of organic semiconductors and liquid crystals. Its rigid aromatic core and functionalizable side chains make it an excellent candidate for designing molecules with specific electronic properties. These materials are increasingly important in the development of next-generation electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Recent advancements in synthetic methodologies have further expanded the utility of 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester. For example, transition-metal-catalyzed cross-coupling reactions have enabled the introduction of diverse substituents at multiple positions on the benzoic acid ring. This flexibility has opened up new avenues for drug discovery and material design. Additionally, green chemistry approaches have been employed to develop more sustainable synthetic routes, reducing waste and minimizing hazardous byproducts.

The chemical properties of 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester also make it a valuable tool in analytical chemistry. Its well-defined structure and reactivity allow it to be used as an internal standard or reference compound in spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These applications are critical for ensuring accuracy and reliability in chemical analysis.

In conclusion, 4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester (CAS No. 52787-14-1) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and analytical chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As synthetic methodologies continue to evolve, the importance of this compound is expected to grow further, driving innovation in multiple scientific disciplines.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:52787-14-1)4-Methoxycarbonylmethyl-benzoic Acid Methyl Ester
A15623
清らかである:99%
はかる:500g
価格 ($):463.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:52787-14-1)4-METHOXYCARBONYLMETHYL-BENZOIC ACID METHYL ESTER
sfd12702
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ